molecular formula C11H11NO3 B11896218 Ethyl 8-hydroxyindolizine-7-carboxylate

Ethyl 8-hydroxyindolizine-7-carboxylate

Cat. No.: B11896218
M. Wt: 205.21 g/mol
InChI Key: VJOHTQOICSISIS-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxyindolizine-7-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound Indolizine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another approach involves the use of methanesulfonic acid under reflux conditions to achieve the desired cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxyindolizine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 7-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Ethyl 8-hydroxyindolizine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8-position and the ester group at the 7-position play crucial roles in its binding affinity and activity. The compound can inhibit enzymes by forming hydrogen bonds with active site residues, leading to the disruption of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-hydroxyindolizine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 8-hydroxyindolizine-7-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the indolizine class of compounds, characterized by a unique indolizine ring system with a hydroxyl group and a carboxylate functional group. The molecular formula is C11H11NO3C_{11}H_{11}NO_3, which highlights the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This structure facilitates various biological interactions and reactivity patterns, making it a compound of interest for further study in pharmacology.

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes, typically involving the reaction of appropriate indolizine precursors with ethyl ester derivatives. Key methods include:

  • Condensation Reactions : Utilizing carbonyl compounds to form the indolizine backbone.
  • Functional Group Modifications : Introducing hydroxyl and carboxylic acid functionalities through selective reactions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Studies have shown that compounds with the 8-hydroxyindolizine moiety can inhibit tumor growth. For instance, in animal models, this compound demonstrated significant inhibition of tumor cell viability in various cancer types, including prostate cancer models .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress-related damage in cells. This property could contribute to its antitumor effects by protecting normal cells from oxidative damage during chemotherapy .
  • Inhibition of Specific Biological Targets : this compound has been identified as a potential inhibitor of the CBP/EP300 bromodomain receptor, which plays a role in cancer progression and inflammation . This inhibition could lead to therapeutic applications in treating various malignancies and inflammatory diseases.

Case Study 1: Antitumor Efficacy

In a study conducted on Ehrlich Ascites Carcinoma (EAC) cells, this compound was administered to mice bearing EAC. The results indicated a 100% reduction in tumor cell viability , showcasing its potent antitumor properties. Histopathological examinations confirmed that the compound did not adversely affect liver or kidney functions .

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the interaction between this compound and target receptors involved in cancer cell proliferation. These studies indicated favorable binding affinities, supporting its role as a potential therapeutic agent against specific cancer types .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-HydroxybenzoateHydroxyl group on benzoate structureAntimicrobial properties
Indole-3-Acetic AcidIndole structure with acetic acidPlant hormone involved in growth regulation
Ethyl 4-(7-Hydroxy-4-Methyl)CoumarinCoumarin hybrid with antitumor pharmacophoresSignificant antitumor activity against EAC cells

This compound stands out due to its specific indolizine framework combined with both hydroxyl and carboxylic functionalities, enhancing its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 8-hydroxyindolizine-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-12-6-3-4-9(12)10(8)13/h3-7,13H,2H2,1H3

InChI Key

VJOHTQOICSISIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CN2C=C1)O

Origin of Product

United States

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